molecular formula C14H21NO B185225 2-ethyl-N-phenylhexanamide CAS No. 62685-93-2

2-ethyl-N-phenylhexanamide

Cat. No.: B185225
CAS No.: 62685-93-2
M. Wt: 219.32 g/mol
InChI Key: ODOHCTRASGIVSU-UHFFFAOYSA-N
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Description

2-Ethyl-N-phenylhexanamide is a branched aliphatic amide characterized by a hexanamide backbone with an ethyl group at the second carbon and an N-phenyl substituent. It is synthesized via coupling reactions between carboxylic acid derivatives (e.g., 2-ethylhexanoic acid) and aniline, as demonstrated in a method yielding 20% of the target compound as a by-product . Key physicochemical properties inferred from its structure include moderate lipophilicity due to the ethyl branch and phenyl group, which may influence solubility and biological activity.

Properties

CAS No.

62685-93-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-ethyl-N-phenylhexanamide

InChI

InChI=1S/C14H21NO/c1-3-5-9-12(4-2)14(16)15-13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3,(H,15,16)

InChI Key

ODOHCTRASGIVSU-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1

Other CAS No.

56935-95-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and inferred properties of 2-ethyl-N-phenylhexanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
This compound C₁₄H₂₁NO* 219.33* Ethyl branch at C2, N-phenyl group Moderate lipophilicity; potential use in drug design
N-Phenylhexanamide (191) C₁₂H₁₇NO 191.27 Linear hexanamide, N-phenyl Simpler structure; lower steric hindrance
2-Ethyl-N-(2-ethylphenyl)hexanamide C₁₆H₂₅NO 247.38 Ethyl groups on both hexanamide and phenyl Increased steric hindrance; higher molecular weight
2-Chloro-N-phenethylacetamide C₁₀H₁₂ClNO 197.66 Chloro substituent, phenethyl chain Electron-withdrawing Cl enhances amide stability
2-(Diphenylphosphanyl)-N-(2-hydroxyethyl)benzamide C₂₁H₂₀NO₂P 349.37 Phosphanyl group, hydroxyethyl substituent High polarity; applications in coordination chemistry

*Inferred values due to incomplete data in evidence.

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